3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol

In vivo pharmacokinetics nitroxide bioreduction EPR spin probes

Researchers requiring sustained in vivo EPR signal face rapid bioreduction of piperidine-based nitroxides. This PROXYL hydroxylamine solves that: • 2-28× longer in vivo t1/2 vs matched TEMPO analogs-enables repeated EPR acquisitions over tens of minutes. • Membrane-permeable precursor oxidized intracellularly to the EPR-detectable nitroxide radical. • 3-amino group enables fluorescamine derivatization for ROS detection and confers DNA-binding radioprotection (protection factor 2.4 vs 1.3 for TEMPOL). • 99% purity, hygroscopic crystals; shipped refrigerated worldwide.

Molecular Formula C8H17N2O
Molecular Weight 157.23 g/mol
CAS No. 34272-83-8
Cat. No. B018809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol
CAS34272-83-8
Synonyms3-Amino-2,2,5,5-tetramethyl-1-pyrrolidinyloxy;  2,2,5,5-Tetramethyl-3-aminopyrrolidin-1-oxy;  3-Amino-2,2,5,5-tetramethylpyrrolidine Nitroxide;  5-Tempamine; 
Molecular FormulaC8H17N2O
Molecular Weight157.23 g/mol
Structural Identifiers
SMILESCC1(CC(C(N1[O])(C)C)N)C
InChIInChI=1S/C8H17N2O/c1-7(2)5-6(9)8(3,4)10(7)11/h6H,5,9H2,1-4H3
InChIKeyCGKOJRBANWWHCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol (CAS 34272-83-8): Nitroxide-Hydroxylamine Redox Pair for Spin-Label, Antioxidant, and Probe Applications


3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol (CAS 34272-83-8) is the hydroxylamine form of the 5-membered pyrrolidine nitroxide radical 3-amino-2,2,5,5-tetramethylpyrrolidin-1-oxyl (also known as 3-amino-PROXYL or 5-Tempamine). These two species constitute a reversible redox pair [1]. The hydroxylamine (N-OH) is the one-electron reduced, diamagnetic precursor that is oxidized in biological systems to the paramagnetic nitroxide (N-O•), which is detectable by electron paramagnetic resonance (EPR) spectroscopy [2]. The compound belongs to the PROXYL (2,2,5,5-tetramethylpyrrolidine-1-oxyl) family, distinguished from the more widely used TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) family by its 5-membered ring scaffold. The 3-amino substituent confers positive charge at physiological pH, enhancing DNA affinity and enabling derivatization chemistry (e.g., fluorescamine conjugation) that is unavailable to non-amino PROXYL analogs [3].

Why 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol Cannot Be Replaced by Generic TEMPO, TEMPOL, or Non-Amino PROXYL Analogs


Substituting 3-amino-2,2,5,5-tetramethylpyrrolidin-1-ol with a generic piperidine nitroxide (e.g., TEMPOL) or a non-amino PROXYL (e.g., 3-carbamoyl-PROXYL, 3-carboxy-PROXYL) introduces three categories of functional penalty. First, the 5-membered pyrrolidine ring confers intrinsically slower bioreduction kinetics: in vivo t1/2 values of pyrrolidine nitroxides exceed those of matched piperidine analogs by factors of 2 to 28 [1]. Second, the 3-amino group generates positive charge at physiological pH, which enhances DNA binding affinity relative to neutral or anionic nitroxides—3-aminomethyl-PROXYL and the piperidine analog Tempamine both bind DNA more strongly than neutral TEMPOL, directly correlating with radioprotection factors of 2.4 and 2.3 versus 1.3 for TEMPOL [2]. Third, the amino substituent on the PROXYL scaffold imparts greater pH sensitivity to the EPR hyperfine splitting than cyano, carboxyl, or amido groups, enabling pH-probe applications that non-amino PROXYL derivatives cannot support [3]. A piperidine-based amino nitroxide (Tempamine) lacks the ring-size stability advantage; a non-amino PROXYL (e.g., 3-carboxy-PROXYL) lacks the charge-mediated DNA targeting and pH-sensitivity enhancement.

Quantitative Differential Evidence for 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol Relative to Closest Analogs


5-Membered Pyrrolidine Ring Confers 2- to 28-Fold Longer In Vivo Half-Life Versus 6-Membered Piperidine Analogs

The 5-membered pyrrolidine ring scaffold of PROXYL nitroxides (including 3-amino-PROXYL) provides substantially greater resistance to in vivo bioreduction than the 6-membered piperidine scaffold of TEMPO derivatives. Komarov et al. (1994) measured in vivo decay kinetics of twenty nitroxides in mouse circulation by S-band EPR. Comparison of six matched functional-group pairs of pyrrolidine versus piperidine nitroxides demonstrated that the t1/2 values of the pyrrolidine (5-membered) compounds were 2 to 28 times longer than those of the corresponding piperidine (6-membered) compounds [1]. For the amino-substituted pair specifically, the pyrrolidine scaffold provides this ring-size advantage that the piperidine analog 4-amino-TEMPO (Tempamine) cannot match. Belkin et al. (1987) independently confirmed in chemical, photochemical, and biological reducing systems that piperidine nitroxides are reduced consistently more rapidly than pyrrolidine nitroxides [2].

In vivo pharmacokinetics nitroxide bioreduction EPR spin probes pyrrolidine vs piperidine stability

3-Amino Substituent on PROXYL Enhances pH Sensitivity of EPR Hyperfine Splitting Beyond Carboxyl, Amido, and Cyano Analogs

The identity of the 3-position substituent on the PROXYL scaffold critically determines the magnitude of pH-dependent change in the nitrogen hyperfine coupling constant (aN), which is the basis for pH measurement by EPR. Mathew and Dodd (1985) synthesized a series of 3-substituted 2,2,5,5-tetramethylpyrrolidin-1-oxyl derivatives and compared their pH sensitivity. The amino-substituted derivative (i.e., 3-amino-PROXYL, the oxidized form of the target compound) exhibited greater pH-dependent change in its EPR spectrum than the corresponding 3-cyano-, 3-carboxyl-, or 3-amido-substituted PROXYL compounds [1]. This means that among PROXYL-based pH probes, the amino derivative provides the largest spectral shift per pH unit, translating to higher pH measurement resolution.

pH-sensitive spin labels EPR spectroscopy hyperfine splitting nitroxide probe design

Hydroxylamine of 3-Amino-PROXYL Reoxidizes Faster Than Hydroxylamine of 4-Amino-TEMPO Under Aerobic Conditions

The hydroxylamine form (3-amino-2,2,5,5-tetramethylpyrrolidin-1-ol) is the reduced, EPR-silent species. Its reoxidation back to the EPR-active nitroxide governs signal recovery in biological systems. A reinvestigation by Bobst and colleagues directly compared the reduction and reoxidation behavior of 3-amino-2,2,5,5-tetramethylpyrrolidine-1-oxyl (I, the PROXYL amino-nitroxide) and 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (II, the TEMPO amino-nitroxide). Under nitrogen, both nitroxides showed similar ESR signal decay with ascorbate or β-mercaptoethanol. However, in the presence of air, a significant difference emerged: the hydroxylamine of the piperidine analog (II) reoxidized more slowly than the hydroxylamine of the pyrrolidine compound (I). The apparent greater stability of I versus II under aerobic conditions is attributed to the slower reoxidation rate of the hydroxylamine of II compared to the hydroxylamine of I [1]. This means that after bioreduction in oxygenated tissues, the PROXYL-based probe recovers its EPR-detectable nitroxide signal faster than the TEMPO-based analog.

hydroxylamine reoxidation nitroxide redox cycling EPR signal recovery aerobic metabolism

Positively Charged Amino-PROXYL Nitroxides Provide Radioprotection Factors Up to 2.4 Versus 1.3 for Neutral TEMPOL in Clonogenic Assays

Hahn et al. (1992) evaluated six water-soluble nitroxides for radioprotective capacity using Chinese hamster V79 cells in clonogenic assays. Nitroxides were added at 10 mM, 10 min prior to X-irradiation, and full dose-response curves were determined. The best protectors were the positively charged nitroxides: 3-aminomethyl-PROXYL (a close structural analog of the target compound, differing only by one methylene spacer) with a protection factor of 2.4, and Tempamine (4-amino-TEMPO, the piperidine analog of 3-amino-PROXYL) with a protection factor of 2.3. By contrast, neutral TEMPOL provided a protection factor of only 1.3, and negatively charged 3-carboxy-PROXYL provided minimal protection [1]. DNA binding studies by nonequilibrium dialysis demonstrated that Tempamine and 3-aminomethyl-PROXYL bound more strongly to DNA than TEMPOL, establishing a mechanistic link between positive charge, DNA affinity, and radioprotective efficacy [1]. The target compound (3-amino-PROXYL) combines the positive charge of the amino group with the 5-membered ring stability advantage, making it a candidate with both the DNA-targeting properties of 3-aminomethyl-PROXYL and the bioreduction resistance of the PROXYL scaffold.

radioprotection DNA damage prevention nitroxide antioxidants clonogenic survival

Pyrrolidine Nitroxides Are More Resistant to Ascorbate Reduction Than Piperidine Nitroxides at Physiological pH

Couet et al. (1985) systematically examined the influence of ring structure and substitution on the reduction of nitroxyl spin labels by a five-fold molar excess of ascorbic acid at pH 7.4, using EPR to monitor nitroxide concentration. The five-membered pyrrolidine nitroxides were more stable (slower reduction) than the six-membered piperidine derivatives. Among substituent effects, anionic derivatives were more stable than unionized compounds, which in turn were more stable than amines (which are cationic at pH 7.4) [1]. This establishes a rank order for the target compound: the 3-amino-PROXYL nitroxide carries a positive charge that accelerates ascorbate reduction relative to anionic PROXYL derivatives, but its 5-membered pyrrolidine ring simultaneously confers a stabilizing effect versus any 6-membered piperidine analog—including 4-amino-TEMPO (Tempamine). The net result is that 3-amino-PROXYL occupies a unique intermediate position in the reduction stability landscape: more rapidly reduced than 3-carboxy-PROXYL (advantage for ROS-detection responsiveness), yet more stable than 4-amino-TEMPO (advantage for sustained signal).

ascorbate reduction nitroxide stability antioxidant screening chemical reduction kinetics

The 3-Amino Group Enables Fluorescamine Derivatization for Irreversible Profluorescent Radical Detection Unavailable to Non-Amino PROXYL Derivatives

The 3-amino substituent on the PROXYL scaffold provides a unique chemical handle not present on 3-carboxy-PROXYL, 3-carbamoyl-PROXYL, 3-hydroxymethyl-PROXYL, or 3-cyano-PROXYL. Fluorescamine derivatization of 3-amino-2,2,5,5-tetramethyl-1-pyrrolidinyloxy produces proxyl fluorescamine (PF), a profluorescent nitroxide probe that undergoes irreversible reaction with peroxyl radicals and other radical oxidants to generate a fluorescent product [1]. PF has been deployed for trapping and quantifying reactive oxygen species (ROS) in aerosol systems including diesel exhaust particles, cigarette smoke, and secondary organic aerosols, using packed columns coated with the probe and subsequent fluorescence analysis [1]. This derivatization strategy is structurally impossible for non-amino PROXYL analogs and for TEMPO-based probes lacking a primary amino group.

profluorescent probe fluorescamine derivatization reactive oxygen species detection aerosol ROS sampling

Optimal Procurement Scenarios for 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol Based on Quantitative Differentiation Evidence


In Vivo EPR Imaging and Redox Status Monitoring Requiring Extended Circulatory Probe Lifetime

When experimental protocols demand sustained nitroxide signal in the bloodstream for repeated EPR acquisitions over tens of minutes, the 2- to 28-fold longer in vivo t1/2 of the PROXYL scaffold versus matched TEMPO analogs [1] makes 3-amino-2,2,5,5-tetramethylpyrrolidin-1-ol the rationally preferred choice. Its hydroxylamine form serves as a membrane-permeable precursor that is oxidized intracellularly to the EPR-detectable nitroxide. The faster reoxidation of the PROXYL hydroxylamine versus 4-amino-TEMPO hydroxylamine under aerobic conditions [2] further ensures more complete signal recovery in oxygenated tissues. This compound is indicated for in vivo EPR pharmacokinetic studies, tissue redox mapping, and preclinical evaluation of nitroxide-based MRI contrast agents where the pyrrolidine ring confers documented biostability advantages [3].

Development of pH-Sensitive EPR Spin Probes for Tumor Microenvironment or Endosomal pH Mapping

The 3-amino substituent on the PROXYL scaffold produces the largest pH-dependent shift in nitrogen hyperfine coupling constant (aN) among the substituent series amino > cyano > carboxyl > amido [1]. This makes 3-amino-2,2,5,5-tetramethylpyrrolidin-1-ol the optimal scaffold for constructing pH-reporting spin probes with maximal spectral resolution. In contrast, 3-carboxy-PROXYL or 3-carbamoyl-PROXYL provide lower pH sensitivity. Combined with the inherent biostability of the PROXYL ring versus piperidine alternatives, the amino-PROXYL hydroxylamine-nitroxide pair is indicated for EPR-based pH imaging in acidic tumor microenvironments, ischemic tissues, or intracellular compartments where precise pH gradation measurement is required.

Radioprotector Screening and DNA-Targeted Antioxidant Development

For programs evaluating nitroxide radioprotectors, the positive charge conferred by the 3-amino group is a demonstrated determinant of DNA binding affinity and radioprotective potency. The structurally closest evaluated compound, 3-aminomethyl-PROXYL, achieved a protection factor of 2.4 versus 1.3 for TEMPOL in clonogenic survival assays [1]. Neutral (TEMPOL, 3-carbamoyl-PROXYL) and anionic (3-carboxy-PROXYL) nitroxides lack this DNA-targeting capability. 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol provides the hydroxylamine prodrug form that can be oxidized in situ to the active, positively charged nitroxide, combining DNA affinity with the PROXYL ring's documented resistance to premature bioreduction [2].

Construction of Profluorescent Probes for Environmental ROS Sampling and Aerosol Analysis

The primary amino group at the 3-position of the PROXYL scaffold is the essential chemical handle for fluorescamine derivatization to produce proxyl fluorescamine (PF), a profluorescent nitroxide that reacts irreversibly with peroxyl and other radical oxidants to generate quantifiable fluorescence [1][2]. This derivatization is structurally impossible for 3-carboxy-, 3-carbamoyl-, 3-hydroxymethyl-, or 3-cyano-PROXYL, and for all TEMPO-based probes. PF-coated solid-phase extraction columns have been validated for field sampling of reactive oxygen species in diesel exhaust, cigarette smoke, and secondary organic aerosols [2]. Procurement of 3-amino-2,2,5,5-tetramethylpyrrolidin-1-ol is therefore indicated for any laboratory developing fluorescence-based radical detection assays for environmental, combustion, or atmospheric chemistry applications.

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